molecular formula C15H21NO3S B2622568 2-ETHOXY-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE CAS No. 1448028-08-7

2-ETHOXY-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE

Cat. No.: B2622568
CAS No.: 1448028-08-7
M. Wt: 295.4
InChI Key: HARNOYKEXXVVKO-UHFFFAOYSA-N
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Description

2-ETHOXY-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group and a methoxythiolan group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxybenzoic acid and 3-methoxythiolan-3-ylmethylamine.

    Condensation Reaction: The 2-ethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with 3-methoxythiolan-3-ylmethylamine in the presence of a base, such as triethylamine, to form the desired benzamide compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzamide core can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-ETHOXY-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ETHOXY-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-N-[(3-methoxythiolan-3-yl)methyl]benzamide
  • 2-Ethoxy-N-[(3-ethoxythiolan-3-yl)methyl]benzamide
  • 2-Methoxy-N-[(3-ethoxythiolan-3-yl)methyl]benzamide

Uniqueness

2-ETHOXY-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE is unique due to the presence of both ethoxy and methoxythiolan groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-ethoxy-N-[(3-methoxythiolan-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-3-19-13-7-5-4-6-12(13)14(17)16-10-15(18-2)8-9-20-11-15/h4-7H,3,8-11H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARNOYKEXXVVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2(CCSC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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